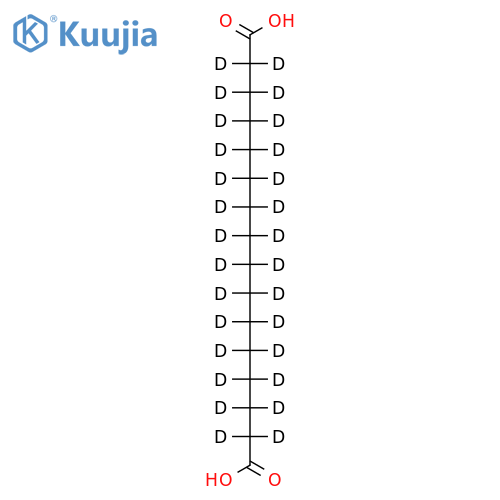Cas no 130348-90-2 (1,16-Hexadecanedioic-d28 Acid)

1,16-Hexadecanedioic-d28 Acid structure
商品名:1,16-Hexadecanedioic-d28 Acid
1,16-Hexadecanedioic-d28 Acid 化学的及び物理的性質
名前と識別子
-
- Hexadecanedioic-d28acid (9CI)
- 1,16-HEXADECANEDIOIC-D28 ACID
- UNII-SVZ90045Y2
- MEGxp0_000578
- Thapsic acid;Hexadecanedioate;Palmitic acid
- a,w-Tetradecanedicarboxylic acid
- SY047592
- n-Tetradecane-w,w'-dicarboxylate
- Thaspic acid
- Hexadecandioic acid
- n-Tetradecane-omega,omega'-dicarboxylic acid
- AS-11659
- 1,14-Tetradecanedicarboxylic acid
- Thapsic acid
- DTXSID2060129
- 505-54-4
- CHEMBL4519590
- FT-0601008
- SVZ90045Y2
- a,w-Tetradecanedicarboxylate
- CHEBI:73722
- Hexadecanedioic acid, 96%
- C19615
- Hexadecanedioic acid, purum, >=98.0% (GC)
- 1,14-Tetradecanedicarboxylate
- Thapsate
- Dicarboxylic acid C16
- n-Tetradecane-w,w'-dicarboxylic acid
- HEXADECANEDIOIC ACID
- n-Tetradecane-.omega.,.omega.'-dicarboxylic acid
- CS-W018947
- s6147
- 1,16-Hexadecanedioic acid
- 130348-90-2
- EINECS 208-013-5
- BCP25937
- MFCD00002746
- SCHEMBL36069
- A828170
- LMFA01170022
- H0293
- Q27144068
- Hexadecane-1,16-dioic acid
- NSC15164
- 1,14-tetradecane dicarboxylic acid
- AC-32524
- HY-W018161
- AM20100234
- AKOS015839798
- RF8
- NSC-15164
- NS00015590
- 1,16-hexadecanedioate
- NSC 15164
- HEXADECANEDIOICACID
- 1,16-Hexadecanedioic-d28 Acid
-
- インチ: InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2
- InChIKey: QQHJDPROMQRDLA-SVYSPPAISA-N
- ほほえんだ: C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(O)=O)[2H]
計算された属性
- せいみつぶんしりょう: 314.39
- どういたいしつりょう: 314.39
- 同位体原子数: 28
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 15
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6A^2
- 疎水性パラメータ計算基準値(XlogP): 5.4
1,16-Hexadecanedioic-d28 Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H293634-1mg |
1,16-Hexadecanedioic-d28 Acid |
130348-90-2 | 1mg |
$ 64.00 | 2023-09-07 | ||
| TRC | H293634-10mg |
1,16-Hexadecanedioic-d28 Acid |
130348-90-2 | 10mg |
$ 196.00 | 2023-09-07 | ||
| TRC | H293634-2mg |
1,16-Hexadecanedioic-d28 Acid |
130348-90-2 | 2mg |
$81.00 | 2023-05-18 |
1,16-Hexadecanedioic-d28 Acid 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
130348-90-2 (1,16-Hexadecanedioic-d28 Acid) 関連製品
- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
